molecular formula C9H8O4S B3049936 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid CAS No. 226259-48-9

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid

Cat. No.: B3049936
CAS No.: 226259-48-9
M. Wt: 212.22 g/mol
InChI Key: MPRPXLMHIKCBAC-UHFFFAOYSA-N
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Description

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid is a chemical compound with the molecular formula C9H8O4S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its unique structure, which includes a benzothiophene core with a carboxylic acid group and a dioxo group. It has various applications in scientific research and industry due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid typically involves the oxidation of benzothiophene derivatives. One common method is the oxidation of 2,3-dihydrobenzothiophene-5-carboxylic acid using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalytic systems and advanced oxidation techniques can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alcohols and amines in the presence of catalysts or activating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid involves its interaction with various molecular targets. The dioxo group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene-5-carboxylic acid: Lacks the dioxo group, resulting in different chemical properties.

    2,3-Dihydrobenzothiophene-5-carboxylic acid: Precursor in the synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid.

    Benzothiophene sulfone: Contains a sulfone group instead of a carboxylic acid group.

Uniqueness

This compound is unique due to the presence of both a dioxo group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,1-dioxo-2,3-dihydro-1-benzothiophene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-2,5H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRPXLMHIKCBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301177172
Record name Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226259-48-9
Record name Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226259-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301177172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid
Reactant of Route 2
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid
Reactant of Route 3
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid
Reactant of Route 5
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid
Reactant of Route 6
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid

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